![molecular formula C13H12ClN B6279080 2'-chloro-5-methyl-[1,1'-biphenyl]-3-amine CAS No. 1368632-78-3](/img/no-structure.png)
2'-chloro-5-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. The synthesis might be illustrated with reaction schemes .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly a discussion of its electronic structure. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the compound’s structure .Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, with a focus on the mechanism of these reactions .Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. The compound’s reactivity and stability might also be discussed .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for '2'-chloro-5-methyl-[1,1'-biphenyl]-3-amine' involves the introduction of a chlorine atom at the 2-position of biphenyl, followed by the introduction of a methyl group at the 5-position, and finally the conversion of the resulting compound to the corresponding amine at the 3-position.", "Starting Materials": [ "Biphenyl", "Chlorine gas", "Methylmagnesium bromide", "Lithium aluminum hydride", "Ammonium chloride", "Diethyl ether", "Tetrahydrofuran", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Biphenyl is treated with chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-chlorobiphenyl.", "Step 2: 2-Chlorobiphenyl is reacted with methylmagnesium bromide in diethyl ether or tetrahydrofuran to yield 2-chloro-5-methylbiphenyl.", "Step 3: 2-Chloro-5-methylbiphenyl is reduced with lithium aluminum hydride in tetrahydrofuran to yield 2-chloro-5-methylbiphenyl-3-ol.", "Step 4: 2-Chloro-5-methylbiphenyl-3-ol is treated with ammonium chloride in methanol to yield 2-chloro-5-methyl-[1,1'-biphenyl]-3-amine.", "Step 5: The amine product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, and the purity is confirmed by analytical techniques, such as NMR spectroscopy or HPLC." ] } | |
CAS RN |
1368632-78-3 |
Product Name |
2'-chloro-5-methyl-[1,1'-biphenyl]-3-amine |
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.7 |
Purity |
92 |
Origin of Product |
United States |
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